molecular formula C7H12O2 B13973197 3-(2-Hydroxypropan-2-yl)cyclobutan-1-one

3-(2-Hydroxypropan-2-yl)cyclobutan-1-one

Cat. No.: B13973197
M. Wt: 128.17 g/mol
InChI Key: ZSBNQMVPLFWFOA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxypropan-2-yl)cyclobutan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable cyclobutanone derivative with a hydroxypropan-2-yl group can be catalyzed by acids or bases to form the desired compound .

Industrial Production Methods

. These methods typically involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxypropan-2-yl)cyclobutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(2-Hydroxypropan-2-yl)cyclobutan-1-one has a range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-Hydroxypropan-2-yl)cyclobutan-1-one involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxypropan-2-yl)cyclobutan-1-one is unique due to the presence of both the cyclobutanone ring and the hydroxypropan-2-yl group. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications .

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3-(2-hydroxypropan-2-yl)cyclobutan-1-one

InChI

InChI=1S/C7H12O2/c1-7(2,9)5-3-6(8)4-5/h5,9H,3-4H2,1-2H3

InChI Key

ZSBNQMVPLFWFOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CC(=O)C1)O

Origin of Product

United States

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